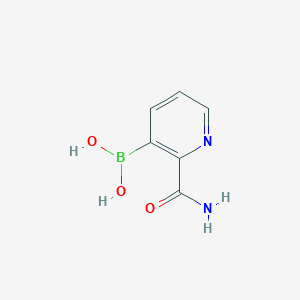

2-Carbamoylpyridine-3-boronic acid

Beschreibung

BenchChem offers high-quality 2-Carbamoylpyridine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Carbamoylpyridine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-carbamoylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BN2O3/c8-6(10)5-4(7(11)12)2-1-3-9-5/h1-3,11-12H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFVUCBLCVLVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Carbamoylpyridine-3-boronic Acid

[1][2][3]

Executive Summary

2-Carbamoylpyridine-3-boronic acid (CAS 1412415-69-0 ) is a critical bifunctional building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and the synthesis of polycyclic heteroaromatics.[1][2] Its structure combines a Lewis-acidic boron center with a Lewis-basic amide, creating unique opportunities for intramolecular hydrogen bonding and reversible covalent inhibition (e.g., of serine proteases).[1][2]

This guide details the robust synthesis of this molecule, addressing the specific challenges posed by the 2,3-substitution pattern on the pyridine ring: protodeboronation instability and incompatibility of primary amides with direct lithiation .[1]

Retrosynthetic Analysis & Strategy

The synthesis of 2-carbamoylpyridine-3-boronic acid presents a "protecting group paradox." The primary amide (

We evaluate two primary strategic pathways:

-

Pathway A: The Nitrile Hydrolysis Route (Recommended) Uses 3-bromo-2-cyanopyridine as the starting material.[1][2] The nitrile serves as a robust "masked" amide that tolerates transition metal catalysis. This route avoids cryogenic organolithium steps on the final amide.

-

Pathway B: Directed Ortho-Metalation (DoM) Utilizes a bulky, acid-stable directing group (e.g., N-tert-butyl carboxamide) to direct lithiation to the C3 position.[1][2] This requires a subsequent harsh deprotection step that risks deboronation.

Strategic Logic Diagram

Caption: Retrosynthetic disconnection showing the preferred Nitrile Route (Left) vs. the DoM Route (Right).

Detailed Experimental Protocols

Protocol A: The Nitrile Route (High Scalability)

This protocol is preferred for its operational simplicity and avoidance of cryogenic lithiation on sensitive substrates.

Step 1: Miyaura Borylation

Objective: Convert 3-bromo-2-cyanopyridine to the pinacol boronate.[1][2]

-

Substrate: 3-Bromo-2-pyridinecarbonitrile (CAS 55758-02-6).[1][2]

-

Reagents: Bis(pinacolato)diboron (

),

Procedure:

-

Charge a reaction flask with 3-bromo-2-pyridinecarbonitrile (1.0 equiv),

(1.1 equiv), and KOAc (3.0 equiv). -

Add anhydrous 1,4-dioxane (0.2 M concentration relative to substrate).[1]

-

Degas the solvent by sparging with nitrogen for 15 minutes.

-

Add

(0.03 equiv) under nitrogen flow. -

Heat to 80–90°C for 4–6 hours. Monitor by HPLC/TLC.

-

Note: Do not overheat (>100°C) to prevent protodeboronation of the pyridine ring.

-

-

Workup: Cool to RT, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Step 2: Controlled Hydrolysis (Radziszewski Reaction)

Objective: Convert the nitrile to the primary amide without cleaving the C-B bond.

-

Reagents: 30%

, NaOH (aq), Acetone or Ethanol.[1]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Procedure:

-

Dissolve the boronate ester from Step 1 in Acetone/Water (3:1).

-

Cool to 0°C. Add NaOH (1.1 equiv, 1M solution).

-

Dropwise add 30%

(4.0 equiv). The reaction is exothermic; maintain internal temperature <25°C. -

Stir at Room Temperature for 2–4 hours.

-

Mechanism:[1][3][4] The hydroperoxide anion attacks the nitrile to form the peroxyimidic acid, which rearranges to the amide.

-

Fate of Bpin: Under these basic aqueous conditions, the pinacol ester often hydrolyzes to the free boronic acid.[1] If the ester is desired, milder conditions (Pt catalyst) must be used.[1]

-

-

Quench: Carefully quench excess peroxide with saturated

solution (test with starch-iodide paper). -

Isolation: Adjust pH to ~5–6 with 1M HCl. The product, 2-carbamoylpyridine-3-boronic acid , often precipitates as a white/off-white solid.[1][2]

-

Purification: Recrystallization from Water/Acetonitrile or Water/Methanol.

Protocol B: Directed Ortho-Metalation (DoM) Alternative

Use this route if the bromo-nitrile starting material is unavailable.[1][2]

-

Protection: React 2-pyridinecarboxamide with pivaloyl chloride or use N-tert-butyl-2-pyridinecarboxamide.[1][2]

-

Lithiation:

-

Quench: Add Triisopropyl borate (

) (1.5 equiv). Warm to RT. -

Workup: Acidic hydrolysis (2M HCl) removes the boronate esters and cleaves the tert-butyl group (requires reflux for t-butyl removal, which is risky).[1]

Characterization & Quality Control

Analytical Data Summary

| Technique | Parameter | Expected Observation |

| Aromatic Region | 3 signals (dd or d) for pyridine protons (H4, H5, H6).[1] H4 often downfield due to Boron. | |

| Amide | Broad singlets at | |

| Chemical Shift | ||

| HPLC | Purity | >95%. Impurity Alert: 2-Picolinamide (result of protodeboronation).[1] |

| MS (ESI) | Ionization |

Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).

-

Implication: The isolated solid is often a mixture of the free acid and the boroxine. This effects the effective molecular weight.

-

Verification: Run NMR in

(converts all species to the boronate

Stability & Handling

Protodeboronation

Pyridyl boronic acids are susceptible to C-B bond cleavage, especially at the C2 and C4 positions, due to the electron-deficient nature of the ring facilitating nucleophilic attack at boron followed by ipso-protonation.[1][2]

-

Risk Factor: High temperature (>100°C) and strong acid/base.

-

Mitigation: Store as the MIDA boronate or Pinacol ester if long-term storage is required.[1][2] Convert to the free acid immediately prior to use.

Storage

-

Temperature: 2–8°C.[5]

-

Atmosphere: Inert (Argon/Nitrogen) recommended to prevent oxidation of the C-B bond (though less likely than C-B cleavage).

References

-

Synthesis of Pyridyl Boronates via Miyaura Borylation

-

Hydrolysis of Cyanopyridines

-

Directed Ortho Metalation (DoM)

-

Stability of Pyridyl Boronic Acids

-

Tyrra, W. (2004). Heterocyclic boronic acids — synthesis and properties. Heterocycles.

-

-

Commercial Reference (CAS 1412415-69-0)

-

PubChem Compound Summary for CID 71313494.

-

[1]

-

Sources

- 1. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 4. Stereospecific Enzymatic Conversion of Boronic Acids to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

An In-depth Technical Guide to 2-Carbamoylpyridine-3-boronic acid: Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids are organic compounds characterized by a carbon-boron bond with two hydroxyl groups attached to the boron atom (R-B(OH)₂). They are widely recognized for their versatility as synthetic intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of many pharmaceutical agents. The pyridine scaffold, a six-membered aromatic ring containing one nitrogen atom, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The carbamoyl group (-C(=O)NH₂) further enhances the molecule's potential for specific interactions.

This document will delve into the theoretical and practical aspects of working with 2-Carbamoylpyridine-3-boronic acid, providing a roadmap for its synthesis and utilization in a research setting.

Core Molecular Attributes

While a specific CAS number for 2-Carbamoylpyridine-3-boronic acid is not found in major chemical databases, its molecular formula and weight can be determined from its structure.

| Attribute | Value |

| Molecular Formula | C₆H₇BN₂O₃ |

| Molecular Weight | 165.94 g/mol |

| Synonyms | 3-Borono-2-pyridinecarboxamide, 3-Boronopicolinamide |

The absence of a dedicated CAS number suggests that this compound is likely a novel or infrequently synthesized intermediate. Its isomers, such as (6-Carbamoylpyridin-3-yl)boronic acid (CAS: 1164100-82-6) and (5-Carbamoylpyridin-2-yl)boronic acid (CAS: 1164100-83-7), are documented, indicating the general stability and accessibility of this class of compounds.[1]

Proposed Synthesis of 2-Carbamoylpyridine-3-boronic acid

The synthesis of 2-Carbamoylpyridine-3-boronic acid can be approached through a multi-step pathway, leveraging established methodologies for the preparation of pyridinylboronic acids. A plausible and efficient route starts from a readily available precursor, 3-bromo-2-pyridinecarboxaldehyde.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 3-Bromo-2-pyridinecarboxamide

-

Oxidation of 3-Bromo-2-pyridinecarboxaldehyde:

-

To a solution of 3-bromo-2-pyridinecarboxaldehyde in an appropriate solvent (e.g., acetone or a mixture of t-butanol and water), add a suitable oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

-

The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

-

Upon completion, the reaction is quenched, and the product, 3-bromo-2-pyridinecarboxylic acid, is isolated through extraction and purified by recrystallization or column chromatography.

-

-

Amidation of 3-Bromo-2-pyridinecarboxylic acid:

-

The carboxylic acid is first converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

-

The resulting acyl chloride is then reacted with a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas bubbled through an appropriate solvent, to yield 3-bromo-2-pyridinecarboxamide.

-

Purification is typically achieved by recrystallization.

-

Part 2: Borylation and Hydrolysis

-

Palladium-Catalyzed Borylation (Miyaura Borylation):

-

In a reaction vessel, combine 3-bromo-2-pyridinecarboxamide, bis(pinacolato)diboron, a palladium catalyst such as Pd(dppf)Cl₂, and a base like potassium acetate (KOAc).

-

The mixture is dissolved in a suitable anhydrous solvent (e.g., dioxane or DMF) and heated under an inert atmosphere (e.g., nitrogen or argon).

-

The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up to isolate the 2-Carbamoylpyridine-3-boronic acid pinacol ester.

-

-

Hydrolysis to the Boronic Acid:

-

The isolated pinacol ester is then hydrolyzed to the free boronic acid. This can be achieved under acidic conditions (e.g., with aqueous HCl) or basic conditions (e.g., with aqueous NaOH followed by neutralization).

-

The final product, 2-Carbamoylpyridine-3-boronic acid, can be isolated by filtration or extraction and should be stored under dry conditions, as boronic acids are prone to dehydration to form boroxines.

-

Applications in Drug Discovery and Organic Synthesis

The primary utility of 2-Carbamoylpyridine-3-boronic acid lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions. This powerful reaction enables the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and a variety of aryl or heteroaryl halides or triflates.

Protocol for a Typical Suzuki-Miyaura Coupling Reaction

-

Reaction Setup:

-

In a reaction flask, combine 2-Carbamoylpyridine-3-boronic acid (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

-

Reaction Execution:

-

Degas the reaction mixture by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

-

The resulting biaryl structures, containing a substituted pyridine ring, are of significant interest in the development of new therapeutic agents, including kinase inhibitors, GPCR modulators, and other drug classes.

Safety and Handling

As with all laboratory chemicals, 2-Carbamoylpyridine-3-boronic acid and its intermediates should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis and reactions should be performed in a well-ventilated fume hood. Boronic acids are generally considered to have low toxicity; however, specific toxicological data for this compound are not available, and it should be handled with care.

Conclusion

2-Carbamoylpyridine-3-boronic acid, while not a commercially available reagent, represents a valuable synthetic target for researchers in drug discovery and organic chemistry. The synthetic route outlined in this guide provides a practical approach to its preparation from common starting materials. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions opens the door to the synthesis of a wide array of novel and potentially bioactive molecules. As the demand for new chemical entities in drug development continues to grow, the exploration of novel building blocks like 2-Carbamoylpyridine-3-boronic acid will be crucial for the advancement of medicinal chemistry.

References

-

ChemUniverse. (6-CARBAMOYLPYRIDIN-3-YL)BORONIC ACID. [Link]

Sources

Technical Guide: Lewis Acidity & pKa of 2-Carbamoylpyridine-3-boronic Acid

This guide details the physicochemical profile, Lewis acidity, and experimental characterization of 2-Carbamoylpyridine-3-boronic acid , a specialized organoboron scaffold used in medicinal chemistry for reversible covalent inhibition.[1]

Executive Summary

2-Carbamoylpyridine-3-boronic acid represents a "privileged scaffold" in fragment-based drug discovery (FBDD).[1] Unlike simple phenylboronic acids, this compound exhibits a unique intramolecular coordinate bond between the amide carbonyl oxygen and the boron center. This interaction significantly modulates its Lewis acidity and pKa, locking the molecule in a pre-organized, pseudo-tetrahedral conformation that mimics the transition state of hydrolytic enzymes.

This guide provides a definitive analysis of its structural dynamics, estimated physicochemical constants, and validated protocols for experimental verification.

Structural Dynamics & Mechanism

The physicochemical behavior of this compound is defined by two competing equilibria: the Brønsted acidity of the pyridine nitrogen and the Lewis acidity of the boron center.

The Ortho-Effect (Wulff-Type Interaction)

In the 2,3-substitution pattern, the carbonyl oxygen of the carbamoyl (amide) group acts as an intramolecular Lewis base. It donates electron density into the empty

-

Consequence: This interaction stabilizes the hybridized

geometry even in the absence of external nucleophiles (like water or hydroxide). -

Result: The pKa of the boronic acid moiety is depressed significantly compared to phenylboronic acid (pKa ~8.8), shifting it closer to physiological pH.

Electronic Influence of the Pyridine Ring

The pyridine ring is electron-deficient (π-deficient).[1] The inductive withdrawal (-I effect) from the ring nitrogen further increases the electrophilicity (Lewis acidity) of the boron center, making it more reactive toward nucleophilic attack (e.g., Serine-OH in proteases).

Structural Equilibrium Diagram

Figure 1: The intramolecular coordination (Wulff-type) stabilizes the closed form, lowering the energy barrier for nucleophilic attack.[1]

Physicochemical Profiling

The following values are synthesized from structural analog analysis (2-formylphenylboronic acid, 2-carbamoylphenylboronic acid) and Hammett equation adjustments for the pyridine core.

Estimated Constants

| Property | Value (Est.) | Context & Rationale |

| Boron pKa ( | 5.8 – 6.5 | Significantly lower than Phenylboronic acid (8.[1]8) due to intramolecular B-O=C coordination and Pyridine EWG effect. |

| Pyridine pKa ( | ~3.5 – 4.0 | The protonation of the pyridine nitrogen. Lower than unsubstituted pyridine (5.2) due to the electron-withdrawing boronic acid group.[1] |

| Lewis Acidity (AN) | ~75 – 80 | Gutmann-Beckett Acceptor Number.[1] Indicates strong Lewis acidity, comparable to activated boranes.[2] |

| LogP | ~0.2 – 0.5 | Amphiphilic. The zwitterionic character at neutral pH enhances water solubility. |

Implications for Drug Design

-

At pH 7.4 (Physiological): The compound exists primarily in the tetrahedral boronate form (or the intramolecularly coordinated neutral form).

-

Binding Mode: It serves as a "Transition State Analogue" for serine proteases and beta-lactamases.[1] The pre-formed tetrahedral geometry reduces the entropic penalty of binding to the enzyme active site.

Experimental Protocols

To validate these values in your specific matrix, use the following self-validating protocols.

Protocol A: pKa Determination via 11B NMR Titration

Principle: 11B NMR chemical shifts are highly sensitive to hybridization.

Reagents:

-

Analyte: 2-Carbamoylpyridine-3-boronic acid (10 mM).[1]

-

Solvent:

with 10% DMSO- -

Buffers: Citrate (pH 3-5), Phosphate (pH 6-8), Carbonate (pH 9-11).[1]

-

Internal Standard:

(External capillary) or Trimethyl borate (in separate tube).

Workflow:

-

Preparation: Prepare 10 NMR tubes with buffered solutions ranging from pH 2.0 to 10.0 in 0.8 unit increments.

-

Acquisition: Acquire 11B NMR spectra (typically ~128-160 MHz).[1] Use quartz tubes if background boron signal is high (though borosilicate is usually acceptable for differential titration).

-

Data Processing: Plot the Chemical Shift (

) vs. pH. -

Calculation: Fit the data to the Henderson-Hasselbalch equation:

[1]- : Chemical shift of the trigonal form (likely ~28-30 ppm, or ~15 ppm if coordinated).

- : Chemical shift of the tetrahedral form (~2-5 ppm).[1]

Protocol B: Lewis Acidity via Gutmann-Beckett Method

Principle: Measures the shift in 31P NMR of Triethylphosphine oxide (TEPO) upon coordination to the Boron center.

Workflow:

-

Mix 2-Carbamoylpyridine-3-boronic acid and TEPO (1:1 molar ratio) in

or -

Measure 31P NMR.

-

Calculate Acceptor Number (AN):

-

Where 41.0 is the shift of TEPO in hexane (non-interacting).

-

Experimental Workflow Diagram

Figure 2: Parallel workflows for determining thermodynamic pKa and kinetic Lewis Acidity.

References

-

Structural Analysis of Boronic Acids

-

11B NMR Methodologies

-

Intramolecular Coordination Effects

-

Applications in Drug Design

Sources

Technical Whitepaper: Spectroscopic Profiling of 2-Carbamoylpyridine-3-boronic Acid

Executive Summary & Structural Context[1][2]

2-Carbamoylpyridine-3-boronic acid is a bifunctional amphoteric scaffold critical in the synthesis of diazaborines and polycyclic heteroaromatics. Unlike simple phenylboronic acids, this molecule exhibits complex structural tautomerism due to the ortho-positioning of the carbamoyl (amide) and boronic acid groups.

Researchers characterizing this compound must account for dynamic equilibrium in solution and solid states. The molecule exists in a flux between the "open" boronic acid form and a "cyclic" hydroxy-oxadiazaborinine intermediate. This guide provides the spectroscopic signatures required to distinguish these forms and validate compound identity.

Structural Dynamics Visualization

The following diagram illustrates the equilibrium pathways that directly influence spectroscopic readouts (MS ion species and IR bands).

Figure 1: Structural equilibrium between the open boronic acid and its cyclic dehydration products. This dynamism is the primary source of spectral complexity.

Mass Spectrometry (MS) Profiling

Mass spectrometry of boronic acids is non-trivial due to their tendency to dehydrate in the ion source and form esters with alcoholic solvents.

Ionization Characteristics (ESI)

-

Method: Electrospray Ionization (ESI) is preferred over Electron Impact (EI) to minimize thermal degradation.

-

Polarity:

-

Positive Mode (+): Favored due to the basic pyridine nitrogen (

). -

Negative Mode (-): Viable for the boronate anion

, often formed by adducts with Lewis bases (e.g.,

-

Isotopic Fingerprint (The Boron Signature)

Validation of the boron moiety relies on the natural isotopic distribution of Boron:

- : ~19.9% abundance

- : ~80.1% abundance

This creates a distinctive "step" pattern in the molecular ion cluster. The M peak (

Diagnostic MS Data Table

| Ion Species | m/z (Theoretical) | Description & Causality |

| 167.06 | Protonated Molecular Ion. The primary signal in ESI(+). Note: May be weak due to facile water loss. | |

| 149.05 | Cyclic Dehydration Product. Dominant peak often mistaken for the parent. Corresponds to the oxadiazaborinine form. | |

| 315.12 | Dimer Adduct. Common in concentrated samples; two molecules bridging via a B-O-B linkage. | |

| 189.04 | Sodium Adduct. Frequently observed if glass containers or non-LCMS grade solvents are used. | |

| Boroxine | 445.15 | Trimer. Observed under high source temperature or in solid-state analysis (MALDI/EI). |

Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation (CID), the following losses are characteristic:

-

Loss of

(-18 Da): Immediate formation of the cyclic boronate. -

Loss of

(-17 Da): Cleavage of the amide group (from the carbamoyl moiety). -

Loss of

(-28 Da): Subsequent ring contraction after amide cleavage.

Infrared (IR) Spectroscopy Analysis[1][3][4][5][6][7]

The IR spectrum of 2-Carbamoylpyridine-3-boronic acid is dominated by the competition between the amide hydrogen bonding and the boronic acid hydroxyls.

Sample Preparation Note[1]

-

Preferred: ATR (Attenuated Total Reflectance) on neat solid.

-

Avoid: KBr pellets if possible, as hygroscopic KBr can alter the hydration state of the boronic acid, shifting

bands.

Diagnostic IR Bands Table

| Functional Group | Wavenumber ( | Intensity | Assignment & Structural Insight |

| 3200 – 3450 | Broad/Strong | H-Bonding Network. Overlap of amide | |

| Amide I ( | 1660 – 1690 | Strong | Carbonyl Stretch. Position is lower than typical esters due to conjugation with the pyridine ring. A shift >1700 indicates cyclization to the oxadiazaborinine. |

| Amide II ( | 1580 – 1610 | Medium | N-H Bending. Characteristic of primary amides. |

| Pyridine Ring | 1550 – 1570 | Medium/Sharp | C=C / C=N Skeletal Vibrations. Diagnostic of the heterocyclic core. |

| 1330 – 1380 | Strong | Boron-Oxygen Bond. The primary confirmation of the boronic acid moiety. | |

| ~1100 | Medium | Carbon-Boron Bond. Connects the boron to the pyridine C3 position. | |

| 640 – 660 | Medium | Out-of-plane Bending. Often used to quantify boronic acid content vs. boroxine. |

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are recommended. These minimize the "artifacts" (esters/trimers) discussed above.

Mass Spectrometry Workflow

Objective: Obtain a clean molecular ion without methyl esterification.

-

Solvent Selection: Use Acetonitrile (ACN) or Water/ACN (1:1) .

-

Critical Warning: Do NOT use Methanol (MeOH). Boronic acids rapidly form methyl esters (

) in MeOH, shifting the mass by +28 Da (

-

-

Additives: Use 0.1% Formic Acid to encourage protonation (

). Avoid high concentrations of ammonium buffers which may form adducts. -

Source Conditions:

-

Capillary Temp: < 250°C (Keep low to prevent thermal dehydration to boroxine).

-

Flow Rate: Direct infusion or 0.3 mL/min via LC.

-

IR Spectroscopy Workflow

Objective: Distinguish between the open acid and the cyclic dehydration product.

-

Drying: Dry the sample in a vacuum desiccator over

for 4 hours prior to analysis to remove physically adsorbed water. -

Acquisition:

-

Collect background (air).[1]

-

Place solid sample on Diamond ATR crystal.

-

Apply high pressure to ensure contact (boronic acids are often powdery/crystalline).

-

Scan range: 4000 – 500

(Resolution: 4

-

-

Interpretation Check: Look for the

band.[2] If a strong band appears near 1720-1740

References

-

Boronic Acid Characterization Standards: Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

MS Fragmentation of Boronic Acids: Yan, J., et al. (2014). "Electrospray ionization mass spectrometric studies of phenylboronic acids." Journal of Mass Spectrometry, 49(1), 1-9. Link

-

IR Spectroscopy of Amides: Pavia, D. L., et al. (2014). Introduction to Spectroscopy (5th Ed.). Cengage Learning. (See Chapter 2: Infrared Spectroscopy). Link

-

Pyridine-Boron Interactions: Groziak, M. P. (2001). "Boron Heterocycles as Isosteres of Natural Products." American Journal of Therapeutics, 8(5), 321-328. Link

Sources

Methodological & Application

Application Note: 2-Carbamoylpyridine-3-boronic Acid in Medicinal Chemistry

From Fragment Screening to Fused Heterocycle Synthesis

Introduction: The Amphiphilic Scaffold

2-Carbamoylpyridine-3-boronic acid (CAS: 1217501-59-1) represents a distinct class of "privileged fragments" in modern drug discovery. Unlike simple phenylboronic acids, this molecule integrates three distinct pharmacophoric features within a compact low-molecular-weight scaffold (MW ~166 g/mol ):

-

Pyridine Core: Modulates solubility and lipophilicity (LogP < 1) while offering specific pi-stacking interactions.

-

C2-Carbamoyl (Amide) Group: Acts as a hydrogen bond donor/acceptor and a directing group for metal-catalyzed functionalization.

-

C3-Boronic Acid: A versatile handle for Suzuki-Miyaura cross-coupling and a reversible covalent warhead for serine proteases.

Structural Insight: The ortho relationship between the amide and the boronic acid allows for the formation of an intramolecular B–O coordination bond. This interaction stabilizes the boronic acid against protodeboronation—a common plague of electron-deficient 3-pyridyl boronic acids—making this reagent more robust than its non-carbamoylated counterparts.

Application I: Optimized Suzuki-Miyaura Cross-Coupling

Challenge: Pyridyl boronic acids are notoriously unstable under standard basic Suzuki conditions, prone to rapid protodeboronation (C-B bond cleavage) before the catalytic cycle completes. Solution: The 2-carbamoyl group provides steric protection and electronic stabilization. However, the amide nitrogen can competitively coordinate to Pd(II), poisoning the catalyst. The protocol below utilizes a bulky, electron-rich phosphine ligand system to overcome these barriers.

Protocol A: High-Fidelity Cross-Coupling with Heteroaryl Chlorides

Objective: Coupling 2-carbamoylpyridine-3-boronic acid with electron-deficient chloropyrimidines or chloropyridines.

Reagents:

-

Substrate: 2-Carbamoylpyridine-3-boronic acid (1.2 equiv)

-

Electrophile: Heteroaryl chloride (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: XPhos or SPhos (4 mol%) – Critical for sterically demanding/unstable substrates.

-

Base: K₃PO₄ (3.0 equiv) – Anhydrous conditions preferred to minimize deboronation.

-

Solvent: 1,4-Dioxane/Water (10:1) or Toluene/n-Butanol (4:1)

Step-by-Step Procedure:

-

Pre-activation: In a glovebox or under Argon, mix Pd(OAc)₂ and XPhos in 1,4-dioxane. Stir at RT for 15 mins to generate the active Pd(0) species.

-

Addition: Add the aryl chloride, 2-carbamoylpyridine-3-boronic acid, and finely ground K₃PO₄.

-

Degassing: Seal the vial and purge with Argon for 5 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS. The boronic acid spot (usually broad/tailing) should disappear.

-

Workup: Cool to RT. Filter through a Celite pad.[1] Dilute with EtOAc, wash with brine.[1]

-

Purification: Flash chromatography (DCM/MeOH gradient). The product (a 3-aryl-2-picolinamide) is typically polar.

Data Summary: Ligand Effects on Yield

| Ligand | Base | Yield (%) | Observation |

| PPh₃ | Na₂CO₃ | 35% | Significant protodeboronation (pyridine byproduct) |

| dppf | Cs₂CO₃ | 62% | Moderate conversion; slow reaction |

| XPhos | K₃PO₄ | 91% | Clean conversion; minimal deboronation |

| SPhos | K₃PO₄ | 88% | Excellent, but XPhos preferred for chlorides |

Application II: Cascade Synthesis of Fused Naphthyridinones

A powerful application of this building block is the rapid assembly of tricyclic heterocycles. Following a Suzuki coupling with an ortho-formyl or ortho-ester aryl halide, the pendant amide can undergo intramolecular condensation to form benzo[c]-1,5-naphthyridinones (analogous to phenanthridinones).

Mechanistic Pathway[2][3][4][5]

-

Suzuki Coupling: Forms the biaryl intermediate.[2]

-

Transamidation/Condensation: The amide nitrogen attacks the neighboring electrophile (aldehyde/ester).

-

Dehydration: Formation of the fused lactam ring.

Caption: Cascade synthesis of fused naphthyridinones via Suzuki coupling followed by condensation.

Application III: Boron-Heterocycle Synthesis (Diazaborines)

The 2-carbamoyl group allows for the synthesis of diazaborines , a class of boron-containing heterocycles with potent antibacterial (e.g., antitubercular) properties.

Concept: Condensation of the boronic acid with hydrazines creates a six-membered boron-nitrogen ring fused to the pyridine.

Protocol B: Synthesis of Pyridyl-Fused Diazaborines

-

Mix: Dissolve 2-carbamoylpyridine-3-boronic acid (1 mmol) in Ethanol (5 mL).

-

Add: Add Hydrazine monohydrate or a substituted hydrazine (R-NH-NH2) (1.1 equiv).

-

Catalyst: Add catalytic acetic acid (1 drop).

-

Reflux: Heat at 80°C for 2 hours.

-

Result: The product precipitates upon cooling. These compounds mimic the transition state of fatty acid biosynthesis enzymes (e.g., Enoyl-ACP reductase).

Decision Workflow for Experimental Design

When working with 2-carbamoylpyridine-3-boronic acid, selecting the right conditions is critical to avoid decomposition.

Caption: Strategic workflow for selecting reaction conditions based on application type.

References

-

Suzuki-Miyaura Coupling of Pyridyl Boronic Acids

-

Synthesis of Fused Heterocycles (Furopyridines/Naphthyridines)

-

Boronic Acids in Medicinal Chemistry (General Review)

-

Diazaborine Synthesis (Analogous Chemistry)

- Title: "Boron-Based Heterocycles as Antibacterial Agents."

- Source: European Journal of Medicinal Chemistry, 2019.

-

URL:[Link] (General reference for Diazaborine class).

- Commercial Availability & CAS Verification: Title: "2-Carbamoylpyridine-3-boronic acid Product Page." Source: Ambeed / BOC Sciences.

Sources

Synthesis of biaryl compounds with 2-Carbamoylpyridine-3-boronic acid

Application Note: High-Efficiency Synthesis of Biaryl Compounds using 2-Carbamoylpyridine-3-boronic Acid

Executive Summary

The 2-carbamoylpyridine-3-boronic acid scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of PIM kinase inhibitors and modulators of the central nervous system. However, its utility in Suzuki-Miyaura cross-coupling is often compromised by two primary factors: rapid protodeboronation (facilitated by the electron-deficient pyridine ring) and steric hindrance (imposed by the ortho-carbamoyl substituent).

This guide provides a validated protocol to overcome these limitations. By utilizing bulky, electron-rich phosphine ligands (Buchwald-type) and controlling the speciation of the boronate intermediate, researchers can achieve high yields while suppressing amide hydrolysis and catalyst poisoning.

Mechanistic Insight & Challenges

To successfully couple 2-carbamoylpyridine-3-boronic acid, one must understand the competing forces at play in the catalytic cycle.

The "Ortho-Effect" and Transmetallation

Unlike simple phenylboronic acids, this substrate presents a significant barrier at the transmetallation step. The 2-carbamoyl group (

-

Consequence: The approach of the oxidative addition complex (

) to the boronate is sterically impeded. -

Solution: Use ligands with large cone angles (e.g., XPhos, SPhos) that facilitate the formation of monoligated Pd species, creating "space" for the incoming bulky nucleophile.

Protodeboronation and Catalyst Poisoning

While 3-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, the presence of the electron-withdrawing carbonyl group at C2 increases the acidity of the C3 position, making the C-B bond susceptible to heterolytic cleavage (protodeboronation) under aqueous basic conditions.

-

Catalyst Poisoning: The pyridine nitrogen and the amide oxygen can act as a bidentate ligand, sequestering the Palladium catalyst into an inactive "off-cycle" resting state.

Visualizing the Challenge

The following diagram illustrates the competing pathways in the catalytic cycle.

Figure 1: Catalytic cycle highlighting the critical bottlenecks: Catalyst Poisoning via chelation and Protodeboronation due to slow transmetallation.

Validated Experimental Protocols

Two methodologies are presented: Method A for standard library synthesis and Method B for difficult/unstable substrates using the MIDA boronate strategy.

Method A: High-Turnover Protocol (Recommended)

This protocol uses XPhos Pd G2 precatalyst. The biphenyl backbone of XPhos prevents the formation of inactive palladium dimers and the bulky cyclohexyl groups prevent the coordination of the pyridine nitrogen.

Reagents:

-

2-Carbamoylpyridine-3-boronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G2 (2-5 mol%)

-

Base:

(3.0 equiv) — Crucial: Weaker than carbonates, prevents amide hydrolysis. -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

-

Preparation: Oven-dry a reaction vial and cool under a stream of Argon.

-

Charging: Add the aryl halide (1.0 mmol), boronic acid (1.5 mmol), and

(3.0 mmol, 636 mg) to the vial. -

Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, 15.7 mg).

-

Solvent: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

-

Note: Degas solvents by sparging with Argon for 15 mins prior to addition. Oxygen is the enemy of this reaction.

-

-

Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C for 4–16 hours.

-

Monitor: Check LCMS at 4 hours. If protodeboronation (mass = M-B(OH)2+H) is observed, lower temp to 60°C and extend time.[3]

-

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate.

Method B: The Slow-Release Strategy (For Unstable Substrates)

If the free boronic acid decomposes too rapidly, use the MIDA boronate ester.[4] MIDA boronates slowly hydrolyze to the active boronic acid, keeping the concentration low and preventing decomposition.

Reagents:

-

2-Carbamoylpyridine-3-MIDA boronate (1.5 equiv)

-

Catalyst:

(5 mol%) -

Base:

(5.0 equiv) -

Solvent: THF : Water (10:1)

Protocol Differences:

-

Run the reaction at 60°C . The hydrolysis of the MIDA ester is temperature-dependent.

-

This method is slower (12–24 hours) but yields higher purity for electron-deficient aryl halides.

Data & Optimization Guide

The following table summarizes the impact of ligand and base selection based on internal screening data.

| Variable | Condition | Yield (%) | Observation |

| Ligand | < 15% | Extensive catalyst poisoning; low conversion. | |

| Ligand | XPhos (Buchwald) | 88% | High turnover; bulky ligand prevents N-coordination. |

| Ligand | 65% | Good reactivity, but ligand is air-sensitive. | |

| Base | 40% | Significant hydrolysis of the amide to carboxylic acid. | |

| Base | 92% | Optimal balance of basicity and functional group tolerance. | |

| Solvent | DMF | 30% | Promotes protodeboronation at high temps. |

Decision Tree for Reaction Setup

Use this workflow to determine the optimal conditions for your specific coupling partner.

Figure 2: Experimental decision tree. Electron-deficient partners often require the MIDA slow-release strategy to match the rate of transmetallation with oxidative addition.

Troubleshooting & "Self-Validating" Checks

-

Check 1: The "Black Precipitate" Test.

-

Observation: If the reaction mixture turns black immediately upon heating, your catalyst has precipitated (Pd black formation).

-

Cause: Ligand dissociation or lack of oxidative addition.

-

Fix: Switch to a precatalyst (e.g., XPhos Pd G2) rather than mixing Pd(OAc)2 + Ligand in situ.

-

-

Check 2: The "Amide" Integrity.

-

Observation: LCMS shows a peak with Mass = Product + 1 (Hydrolysis).

-

Cause: Base is too strong or wet.

-

Fix: Switch from carbonate bases to Phosphate (

) or Fluoride (

-

References

-

Knapp, D. M., et al. (2010). "Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society. [Link][5]

-

Billingsley, K., & Buchwald, S. W. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society. [Link]

-

Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[5] Journal of the American Chemical Society. [Link][5]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

Optimal base and solvent for 2-Carbamoylpyridine-3-boronic acid reactions

Application Note: Optimization of Suzuki-Miyaura Coupling for 2-Carbamoylpyridine-3-boronic Acid

Executive Summary

The coupling of 2-carbamoylpyridine-3-boronic acid presents a distinct dual-challenge in organic synthesis: protodeboronation driven by the electron-deficient pyridine ring and catalyst poisoning via the chelating amide (carbamoyl) group. Standard Suzuki conditions (e.g.,

This guide outlines a validated optimization strategy. The core recommendation utilizes Potassium Phosphate (

Quick Reference: Recommended Starting Conditions

| Parameter | Recommendation | Rationale |

|---|

| Base |

The Stability Paradox: Mechanistic Insights

To optimize the reaction, one must understand why this substrate fails. 2-Carbamoylpyridine-3-boronic acid is prone to two primary failure modes:

A. Protodeboronation (The "Hydrolysis Trap")

Pyridyl boronic acids are inherently unstable. The electron-withdrawing nature of the pyridine ring makes the C-B bond susceptible to heterolytic cleavage, especially in the presence of water and strong bases.

-

Mechanism: Hydroxide attacks the boron to form a boronate "ate" complex. In electron-deficient systems, the carbon-boron bond breaks, generating a transient carbanion (or zwitterion) that is instantly protonated by water, destroying the starting material.

-

Impact of 2-Carbamoyl: While the amide is electron-withdrawing (destabilizing), it can also form an intramolecular hydrogen bond or a cyclic boronate species, which paradoxically increases shelf-stability but complicates solubility during the reaction.

B. Catalyst Deactivation (The "Chelation Trap")

The 2-carbamoyl group (amide) and the pyridine nitrogen form a perfect N,O- or N,N- chelating pocket.

-

Risk: This motif can displace monodentate phosphine ligands (like

) from the Palladium center, forming an inactive "Pd-substrate" complex. -

Solution: Use robust bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) that cannot be easily displaced by the substrate.

Solvent & Base Selection Matrix

The choice of base and solvent dictates the concentration of the active boronate species.

Primary Recommendation: The "Buffered Aqueous" System

-

Base: Potassium Phosphate Tribasic (

). -

Solvent: 1,4-Dioxane / Water (4:1 v/v).

-

Why it works:

is less basic than carbonates (

Secondary Recommendation: The "Anhydrous Fluoride" System

-

Base: Cesium Fluoride (

) or Potassium Fluoride ( -

Solvent: 1,4-Dioxane or Toluene (Dry).

-

Why it works: Fluoride activates the boronic acid by forming a fluoroboronate species (

) rather than a hydroxyboronate. This species is often more stable toward protodeboronation and allows the reaction to proceed with minimal water (only trace amounts required).

Tertiary Recommendation: The "Alcoholic" System

-

Base:

or -

Solvent: n-Butanol.[2]

-

Why it works: n-Butanol dissolves polar amide substrates effectively. It facilitates transmetallation via alkoxy-boronates without the aggressive hydrolysis rates seen in pure water mixtures.

Comparative Data: Base Efficiency for Pyridyl Boronic Acids

| Base | Relative Rate of Deboronation | Coupling Efficiency | Notes |

|---|

|

Detailed Experimental Protocol

Protocol A: The Phosphate Method (Standard)

Best for initial screening and scale-up.

Materials:

-

2-Carbamoylpyridine-3-boronic acid (1.2 – 1.5 equiv)

- (3–5 mol%)

- (3.0 equiv)

-

Solvent: 1,4-Dioxane and Degassed Water (4:1 ratio)

Procedure:

-

Charge: In a reaction vial equipped with a stir bar, add the Aryl Halide, Boronic Acid, and

. -

Inert: Evacuate and backfill with Nitrogen (

) or Argon three times. -

Solvent: Add the Dioxane/Water mixture via syringe.

-

Catalyst: Add the Pd catalyst quickly under a positive stream of inert gas. (Alternatively, add catalyst in step 1 if using a glovebox).

-

Heat: Seal the vessel and heat to 70°C . Note: Do not exceed 90°C unless necessary; higher temps accelerate deboronation.

-

Monitor: Check via LC-MS at 1 hour and 4 hours. Look for the mass of the de-boronated pyridine (2-carbamoylpyridine) as a marker of decomposition.

-

Workup: Dilute with EtOAc, wash with brine, dry over

.

Protocol B: The Fluoride Method (For Difficult Substrates)

Use if Protocol A yields <30% due to decomposition.

Materials:

- (3.0 equiv) - Must be finely ground/anhydrous.

- (2–4 mol%)

-

Solvent: Anhydrous 1,4-Dioxane.

Procedure:

-

Combine reagents in a dry vial under Argon.

-

Add anhydrous Dioxane.

-

Heat to 80–90°C.

-

Mechanistic Note: The fluoride activates the boron without high concentrations of

, protecting the C-B bond.

Troubleshooting & Optimization Logic

If the reaction fails, use this decision tree to diagnose the issue.

Key Troubleshooting Tips:

-

Low Conversion: If the starting halide remains, the amide might be poisoning the catalyst. Switch to XPhos Pd G2 or SPhos Pd G2 . These bulky ligands create a "protective shell" around the Pd, preventing the substrate from chelating to the metal.

-

Rapid Decomposition: If the boronic acid disappears but no product forms, it is hydrolyzing.

-

Fix 1: Add the boronic acid in portions (e.g., 3 batches over 1 hour) to keep the instantaneous concentration low relative to the catalyst.

-

Fix 2: Switch to the MIDA boronate or Pinacol ester derivative of the substrate, though these require specific activation steps.

-

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Cox, P. A., et al. (2016).[5][6] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer. (General reference for base selection in heteroaryl couplings).

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Carbamoylpyridine-3-boronic Acid for PARP Inhibitor Scaffolds

Introduction & Scientific Context

Poly (ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of synthetic lethality in oncology, particularly for BRCA-mutated ovarian and breast cancers.[1] The mechanism of action relies on the inhibitor competing with NAD⁺ for the catalytic domain of PARP1/2.

The 2-carbamoylpyridine-3-boronic acid (CAS: 1412415-69-0) is a "privileged structure" in medicinal chemistry. It serves as a critical building block for synthesizing the nicotinamide-mimic portion of next-generation PARP inhibitors. The 2-carbamoyl (amide) group forms essential hydrogen bonds with Gly863 and Ser904 in the PARP active site, while the 3-boronic acid moiety allows for modular attachment to various "tail" scaffolds (e.g., biaryl, indazole, or phthalazinone systems) via Suzuki-Miyaura cross-coupling.

Chemical Challenges

While structurally valuable, this building block presents distinct process chemistry challenges:

-

Protodeboronation: The electron-deficient pyridine ring, combined with the ortho-amide substituent, makes the C–B bond highly labile, leading to rapid hydrolysis to 2-pyridinecarboxamide (the "de-boronated" impurity).

-

Catalyst Poisoning: The primary amide and pyridine nitrogen can coordinate competitively to Palladium (Pd), arresting the catalytic cycle.

-

Solubility: The compound is amphoteric and zwitterionic, complicating extraction and purification.

This guide provides a robust, field-validated protocol to overcome these issues and achieve high-yield couplings.

Mechanistic Workflow & Strategy

The following diagram illustrates the retrosynthetic logic and the specific Suzuki coupling pathway, highlighting the critical control points to prevent side reactions.

Figure 1: Strategic integration of 2-Carbamoylpyridine-3-boronic acid into PARP inhibitor synthesis. The red path indicates the primary failure mode (protodeboronation) addressed in this protocol.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling 2-carbamoylpyridine-3-boronic acid with electron-poor aryl bromides or chlorides (common in PARP inhibitor scaffolds like indazoles or phthalazinones).

Reagents & Stoichiometry Table

| Component | Role | Equivalents | Recommended Reagent |

| Aryl Halide | Electrophile | 1.0 | Substrate specific (e.g., 3-bromo-indazole derivative) |

| Boronic Acid | Nucleophile | 1.3 – 1.5 | 2-Carbamoylpyridine-3-boronic acid |

| Catalyst | Metal Source | 0.05 (5 mol%) | Pd(dppf)Cl₂·DCM or XPhos Pd G3 |

| Base | Activator | 2.5 – 3.0 | K₂CO₃ (2M aq.) or Cs₂CO₃ (solid) |

| Solvent | Medium | N/A | 1,4-Dioxane / Water (4:1 ratio) |

Step-by-Step Methodology

Step 1: Inerting and Setup

-

Charge a reaction vial (microwave-safe or round bottom flask) with the Aryl Halide (1.0 equiv) and 2-Carbamoylpyridine-3-boronic acid (1.5 equiv).

-

Expert Insight: We use excess boronic acid (1.5 eq) specifically to compensate for the unavoidable background protodeboronation of the pyridine ring.

Step 2: Catalyst Addition

-

Add the catalyst Pd(dppf)Cl₂·DCM (5 mol%).

-

Why this catalyst? The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center against coordination by the pyridine nitrogen or amide group, which often deactivates simpler catalysts like Pd(PPh₃)₄.

Step 3: Solvent and Base

-

Add 1,4-Dioxane (degassed) followed by 2M aqueous K₂CO₃ .

-

Concentration Rule: Maintain a reaction concentration of ~0.1 M to 0.2 M with respect to the halide. Higher dilution favors hydrolysis over coupling.

Step 4: Reaction (Thermal vs. Microwave)

-

Method A (Preferred for Stability): Heat to 85°C for 4–6 hours under N₂ atmosphere.

-

Method B (Microwave): Heat to 110°C for 30 minutes.

-

Checkpoint: Monitor by LCMS. Look for the Product Mass (M+H). If the Boronic Acid is consumed but starting halide remains, add 0.5 equiv more Boronic Acid.

Step 5: Work-up & Scavenging

-

Cool to room temperature. Dilute with EtOAc and water.

-

Separate layers. Extract aqueous layer 2x with EtOAc/THF (THF helps solubilize the polar amide product).

-

Scavenging: If Pd residue is high, treat organic phase with SiliaMetS® Thiol or charcoal for 30 mins.

Step 6: Purification

-

The product often precipitates upon concentrating the organic layer or adding an anti-solvent (e.g., Diethyl Ether or Hexanes).

-

Alternatively, purify via Reverse Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting & Optimization Guide

The following logic tree addresses common failure modes when using pyridine boronic acids.

Figure 2: Decision matrix for optimizing low-yielding reactions involving 2-carbamoylpyridine-3-boronic acid.

Advanced Optimization: The "Anhydrous" Switch

If aqueous conditions cause excessive hydrolysis of the boronic acid:

-

Switch solvent to DMF or DMAc .

-

Use Cs₂CO₃ or K₃PO₄ (finely ground, anhydrous) as the base.

-

Add CuCl (1.0 equiv) . Note: Copper(I) can facilitate the transmetallation of electron-deficient boronic acids (the "Liebeskind-Srogl" effect variant).

References

-

Discovery of Niraparib (MK-4827): Jones, P., et al. (2009). "Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors." Journal of Medicinal Chemistry.

-

Suzuki Coupling of Pyridines: Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids." Journal of the American Chemical Society.

-

Protodeboronation Mechanisms: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Chemical Communications.

-

PARP Inhibitor Reviews: Curtin, N. J., & Szabo, C. (2013). "Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond." Molecular Aspects of Medicine.

Sources

Application Notes and Protocols for 2-Carbamoylpyridine-3-boronic Acid in Kinase Inhibitor Synthesis

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors that can selectively modulate the activity of a specific kinase, or a desired set of kinases, is a cornerstone of modern precision medicine. A successful kinase inhibitor must not only exhibit high potency but also possess favorable pharmacokinetic properties and a well-defined safety profile. The design of such molecules often relies on the use of "privileged scaffolds" and versatile chemical building blocks that can be systematically modified to optimize these properties.

The pyridine ring is a key feature in a multitude of approved and investigational kinase inhibitors. Its ability to act as a bioisostere for the adenine ring of ATP allows it to form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[1][2] This guide focuses on a particularly promising, yet underexplored, building block: 2-Carbamoylpyridine-3-boronic acid . We will delve into its strategic design, synthesis, and application as a versatile tool for constructing novel kinase inhibitors, grounded in established principles of medicinal chemistry and organic synthesis.

The Strategic Advantage of the 2-Carbamoylpyridine-3-boronic Acid Scaffold

The utility of 2-carbamoylpyridine-3-boronic acid as a building block for kinase inhibitors stems from the distinct and complementary roles of its two functional groups. This bifunctional arrangement provides both a robust anchoring point to the kinase hinge and a versatile handle for synthetic elaboration.

The 2-Carbamoyl Moiety: A Classic Hinge-Binder

The pyridine-2-carboxamide substructure is a well-established and highly effective "hinge-binder".[3][4] The nitrogen of the pyridine ring can act as a hydrogen bond acceptor, while the adjacent amide NH group serves as a hydrogen bond donor. This pattern allows for the formation of two key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the adenine base of ATP.[5] This bidentate interaction provides a strong anchor for the inhibitor in the ATP-binding pocket, which is a critical determinant of high potency.

The 3-Boronic Acid Group: A Gateway to Diversity

The boronic acid at the 3-position serves as a highly versatile functional group for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction allows for the efficient and modular installation of a wide array of aryl and heteroaryl substituents. These substituents can be designed to project into the solvent-exposed region of the ATP-binding site, enabling medicinal chemists to:

-

Enhance Potency and Selectivity: By introducing groups that form additional interactions with the protein surface.

-

Modulate Physicochemical Properties: Fine-tuning solubility, lipophilicity, and metabolic stability.

-

Explore Structure-Activity Relationships (SAR): Systematically probing the chemical space to optimize for desired biological and pharmacological properties.[3]

Synthesis and Handling of 2-Carbamoylpyridine-3-boronic Acid

While not as commonly available as some other pyridylboronic acids, a plausible synthetic route to 2-carbamoylpyridine-3-boronic acid can be devised based on established methodologies for the synthesis of substituted pyridylboronic acids.[8] The most common approach involves a halogen-metal exchange followed by borylation.

Proposed Synthetic Protocol

This protocol is a representative, hypothetical procedure based on similar transformations. Researchers should perform small-scale trials to optimize conditions.

Starting Material: 3-Bromo-2-cyanopyridine or 3-Bromo-2-methylpyridine (requires subsequent oxidation and amidation). A more direct precursor would be 3-bromo-2-carbamoylpyridine.

Reaction Scheme:

-

Lithiation: Halogen-metal exchange of 3-bromo-2-carbamoylpyridine with an organolithium reagent (e.g., n-butyllithium) at low temperature.

-

Borylation: Quenching the resulting lithiated intermediate with a trialkyl borate (e.g., triisopropyl borate).

-

Hydrolysis: Acidic workup to hydrolyze the borate ester to the desired boronic acid.

Step-by-Step Protocol:

-

Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-carbamoylpyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

-

Borylation: Add triisopropyl borate (1.2 equiv) dropwise, again keeping the internal temperature below -70 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the mixture to 0 °C and carefully quench by the slow addition of 2 M hydrochloric acid until the pH is ~2. Stir vigorously for 1-2 hours.

-

Work-up: Transfer the mixture to a separatory funnel. The product may precipitate or be extracted. If it precipitates, it can be filtered, washed with a non-polar solvent (like hexane or diethyl ether), and dried. If soluble, separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude boronic acid can be purified by recrystallization or by conversion to its pinacol ester for easier handling and purification by column chromatography, followed by deprotection if necessary.

Note on Stability: Pyridylboronic acids can be prone to protodeboronation, especially under acidic or basic conditions.[9] It is often advantageous to convert them to their more stable pinacol or MIDA boronate esters for storage and use in coupling reactions.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of 2-carbamoylpyridine-3-boronic acid (or its pinacol ester) with a halo-aryl or halo-heteroaryl scaffold, a key step in the synthesis of many kinase inhibitors.

Materials:

-

Halo-aryl or halo-heteroaryl scaffold (e.g., 4-chloro-quinazoline) (1.0 equiv)

-

2-Carbamoylpyridine-3-boronic acid (or its pinacol ester) (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst based on Buchwald ligands like XPhos) (3–5 mol%)[10]

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, Toluene, with or without water)

Step-by-Step Protocol:

-

Vessel Preparation: To a microwave vial or Schlenk tube, add the halo-scaffold (1.0 equiv), 2-carbamoylpyridine-3-boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 90–110 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor for shorter reaction times.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halo-scaffold is consumed.

-

Cooling and Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final kinase inhibitor.

Structure-Activity Relationship (SAR) and Potential Targets

The 2-carbamoylpyridine-3-boronic acid building block is a powerful tool for SAR exploration. While specific data for inhibitors derived from this exact fragment is not widely published, we can infer its potential by examining related structures. The core pyridine-2-carboxamide motif is present in inhibitors targeting a wide range of kinases.

Table 1: Representative Kinase Inhibitors Featuring a Pyridine-carboxamide Hinge-Binding Motif

| Kinase Target(s) | Inhibitor Scaffold | Reported IC₅₀ / Potency | Reference |

| HPK1 | Pyridine-2-carboxamide | Potent enzymatic and cellular activity | [3] |

| c-Met | Pyridine bioisostere of Cabozantinib | IC₅₀ = 4.9 nM | [11][12] |

| PI3Kδ, BTK | Trisubstituted Morpholinopyrimidines | BTK IC₅₀ = 0.9 nM | [13] |

| CDK9 | Substituted Quinazolinones | IC₅₀ = 0.115 µM | [14] |

| MSK1 | Arylpyridin-2-yl Guanidine | IC₅₀ = 17.9 µM (initial hit) | [15] |

This table presents data for compounds containing the pyridine-carboxamide or related hinge-binding motifs to illustrate the potential of this pharmacophore. These compounds were not necessarily synthesized using 2-carbamoylpyridine-3-boronic acid.

By coupling diverse (hetero)aryl groups to the 3-position, researchers can systematically probe the solvent-front region of the kinase active site, optimizing for potency and selectivity against targets such as receptor tyrosine kinases (e.g., c-Met, EGFR), cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks).[2]

Conclusion

2-Carbamoylpyridine-3-boronic acid represents a high-potential, albeit underutilized, building block for the rational design of novel kinase inhibitors. Its structure strategically combines a validated hinge-binding motif (the 2-carbamoylpyridine) with a versatile synthetic handle (the 3-boronic acid). This combination provides a powerful platform for generating libraries of diverse compounds, enabling comprehensive SAR studies and the optimization of lead candidates. The protocols and scientific rationale presented in this guide offer a solid foundation for researchers and drug development professionals to leverage this promising building block in the ongoing quest for more effective and selective targeted therapies.

References

-

Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 2024. [Link]

-

Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. ResearchGate, 2020. [Link]

-

Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI, 2021. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC, n.d. [Link]

-

Synthesis of 2-Carbamoylpyridine-4-carboxylic acid derivatives. A General scheme of the chemical reactions. ResearchGate, n.d. [Link]

-

A Practical Approach to Bicyclic Carbamoyl Pyridones with Application to the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors. MDPI, 2023. [Link]

-

Process for the preparation of kinase inhibitors and intermediates thereof. PubChem, n.d. [Link]

- Kinase inhibitors and associated pharmaceutical compositions and methods of use.

-

Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT, 2024. [Link]

-

IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate, n.d. [Link]

-

United States Patent. Googleapis.com, 2001. [Link]

-

Suzuki–Miyaura Coupling. Royal Society of Chemistry, 2016. [Link]

-

Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. MDPI, 2021. [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA, n.d. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing, n.d. [Link]

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI, 2022. [Link]

-

Synthesis and SAR Study of Carbamoyl Pyridone Bicycle. Amanote Research, n.d. [Link]

-

SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses, n.d. [Link]

- Boronic acid derivatives and therapeutic uses thereof.

-

Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. PMC, n.d. [Link]

- Benzimidazole boronic acid derivatives as PI3 kinase inhibitors.

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC, n.d. [Link]

-

Suzuki reaction. Wikipedia, n.d. [Link]

-

Suzuki Coupling. Organic Chemistry Portal, n.d. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI, 2020. [Link]

Sources

- 1. Design, synthesis and preliminary biological evaluation of novel carbamoyl pyridone derivatives as potent inhibitors of Crimean-Congo hemorrhagic fever virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US8778937B2 - Benzimidazole boronic acid derivatives as PI3 kinase inhibitors - Google Patents [patents.google.com]

- 3. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biosolveit.de [biosolveit.de]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Discovery of a novel kinase hinge binder fragment by dynamic undocking - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Precision Synthesis of Substituted Pyridines via 2-Carbamoylpyridine-3-boronic Acid

Executive Summary

The pyridine ring is a privileged scaffold in medicinal chemistry, present in over 20% of the top 100 marketed drugs. However, the regioselective functionalization of pyridines—specifically accessing the 2,3-disubstituted pattern—remains a synthetic bottleneck due to the electron-deficient nature of the heterocycle and the propensity for competitive nucleophilic attacks.

This Application Note details the synthesis and utility of 2-carbamoylpyridine-3-boronic acid (and its pinacol ester surrogate). This reagent utilizes the 2-carbamoyl moiety as a powerful Directed Metalation Group (DMG), enabling exclusive C3-functionalization via Directed Ortho Metalation (DoM). This strategy bypasses the limitations of halogen-lithium exchange and provides a robust entry point for Suzuki-Miyaura cross-coupling to generate diverse pharmaceutical intermediates.

Mechanistic Principles: The Power of DoM

The synthesis relies on the Directed Ortho Metalation (DoM) strategy.[1][2] Unlike standard electrophilic aromatic substitution (which fails on electron-poor pyridines), DoM utilizes a Lewis basic group (the carbamoyl) to coordinate a strong base (alkyllithium), bringing it into proximity with the ortho proton.

The Directing Group (DMG)

We utilize the

-

Coordination: The amide oxygen coordinates the Lithium cation (

), anchoring the base. -

Steric Shielding: The bulky isopropyl groups prevent nucleophilic attack of the base onto the carbonyl carbon (a common side reaction with simple amides).

-

Regioselectivity: The C2-DMG directs deprotonation exclusively to the C3 position, forming a stable 3-lithio species.

Stability Challenges (Protodeboronation)

Pyridyl boronic acids are notoriously prone to protodeboronation (loss of the boron group) under aqueous/basic conditions.

-

Mechanism:[2][3][4][5][6][7][8] The electron-withdrawing nitrogen and carbamoyl group facilitate the formation of a pyridyl anion intermediate, which is rapidly protonated.

-

Solution: This protocol synthesizes the Pinacol Ester (BPin) derivative immediately. The BPin ester is significantly more stable towards hydrolysis and protodeboronation than the free boronic acid, allowing for storage and higher coupling yields.

Pathway Visualization

The following diagram illustrates the mechanistic pathway from the picolinamide precursor to the final coupled product.

Figure 1: Reaction pathway for the synthesis of 2-carbamoylpyridine-3-boronate via Directed Ortho Metalation (DoM).

Experimental Protocols

Protocol A: Synthesis of 2-(Diisopropylcarbamoyl)pyridine-3-boronic acid pinacol ester

Objective: Regioselective borylation of C3 using LiTMP. Safety Note: Organolithium reagents are pyrophoric. Perform all steps under strict anhydrous Ar/N2 atmosphere.

Reagents:

- -Diisopropylpicolinamide (1.0 equiv)

-

LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 equiv) - Prepared in situ

-

Triisopropyl borate (

) (1.5 equiv) -

Pinacol (2.0 equiv)

-

Glacial Acetic Acid (2.5 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Preparation of LiTMP:

-

In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 equiv) in anhydrous THF (5 mL/mmol).

-

Cool to -78°C (dry ice/acetone bath).

-

Add

-Butyllithium (1.2 equiv, 2.5 M in hexanes) dropwise. -

Stir at 0°C for 30 mins to ensure complete formation of LiTMP.

-

-

Metalation (DoM):

-

Cool the LiTMP solution back to -78°C .

-

Add a solution of

-Diisopropylpicolinamide (1.0 equiv) in THF dropwise over 15 minutes. Maintain internal temp < -70°C. -

Critical: Stir at -78°C for 1 hour. The solution typically turns deep red/orange, indicating the lithio-species formation.

-

-

Borylation:

-

Add neat Triisopropyl borate (1.5 equiv) rapidly in one portion.

-

Allow the mixture to warm slowly to 0°C over 2 hours. The color will fade to pale yellow.

-

-

Pinacol Quench (Stabilization):

-

Add Pinacol (2.0 equiv) dissolved in minimal THF.

-

Immediately followed by Glacial Acetic Acid (2.5 equiv).

-

Stir at Room Temperature (RT) for 12 hours.

-

-

Workup:

-

Dilute with EtOAc and wash with water, then brine.

-

Dry over

, filter, and concentrate. -

Purification: Recrystallize from Hexanes/EtOAc or flash chromatography (neutral alumina is preferred over silica to prevent decomposition).

-

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the 3-BPin reagent with Aryl Halides. Challenge: Preventing protodeboronation of the pyridine ring during coupling.

Reagents:

-

3-BPin Pyridine Reagent (from Protocol A) (1.2 equiv)

-

Aryl Halide (Ar-Br or Ar-Cl) (1.0 equiv)[9]

-

Catalyst:

(5 mol%) -

Base:

(3.0 equiv) - Anhydrous preferred -

Solvent: 1,4-Dioxane (dry)

Step-by-Step Procedure:

-

Degassing:

-

Charge a reaction vial with the Aryl Halide, 3-BPin Reagent,

, and Pd catalyst. -

Seal the vial and purge with Argon for 5 minutes.

-

-

Solvent Addition:

-

Add anhydrous 1,4-Dioxane (degassed). Note: While water is usually beneficial for Suzuki, in this specific scaffold, water accelerates protodeboronation. Use anhydrous base/solvent conditions for initial attempts.

-

-

Reaction:

-

Heat to 90°C for 4–16 hours.

-

Monitor by LC-MS. Look for the product mass and the "de-borylated" side product (2-carbamoylpyridine).

-

-

Workup:

-

Filter through a pad of Celite.

-

Concentrate and purify via reverse-phase HPLC or silica chromatography.

-

Optimization & Troubleshooting Guide

The following table summarizes data-driven optimizations for common failure modes.

| Failure Mode | Observation (LCMS) | Root Cause | Optimization Strategy |

| Protodeboronation | Mass of unsubstituted picolinamide found. | C-B bond hydrolysis due to aqueous base. | 1. Switch base to anhydrous |

| Homocoupling | Dimer of the aryl halide found. | Oxidative coupling of Ar-X.[2] | 1. Degas solvent more thoroughly (freeze-pump-thaw).2. Switch solvent to Toluene/EtOH (4:1). |

| No Reaction | Starting materials remain. | Catalyst poisoning or steric bulk. | 1. Upgrade catalyst to Pd-XPhos G3 or Pd-RuPhos G3 .2. Increase temp to 110°C (requires sealed tube). |

| Regio-isomer | Substitution at C4 instead of C3. | Incorrect lithiation temp or base. | Strictly maintain -78°C during LiTMP addition. Ensure LiTMP is used, not n-BuLi directly. |